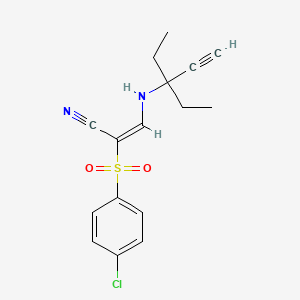

3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as 3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)-1-propenenitrile and referred to as 3-DEPA-CPP, is a synthetic compound that has recently become an important tool in the scientific research field. This compound has been used in the synthesis of a variety of compounds, including those with potential therapeutic applications.

Applications De Recherche Scientifique

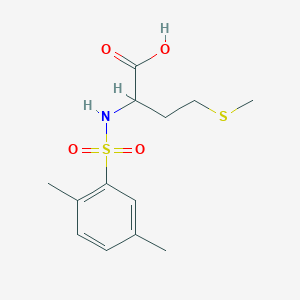

Catalysis and Chemical Reactions : In the field of asymmetric catalysis, titanium(IV) complexes of N-sulfonylated β-amino alcohols, which are structurally similar to the compound , have shown promising results. These complexes have been used in asymmetric diethylzinc additions to benzaldehyde, highlighting the influence of electron-donating abilities of substituents on yield and enantioselectivity (Wu & Gau, 2003).

Anticancer Properties : Compounds structurally related to 3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile have shown potential as anticancer agents. For instance, derivatives of indapamide, which include the 4-chlorophenylsulfonyl moiety, exhibited proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).

GABAB Receptor Antagonists : Research on compounds containing 4-chlorophenyl and sulfonamide groups, akin to the compound of interest, has led to the development of potential GABAB receptor antagonists. These have potential applications in neurological studies and drug development (Abbenante & Prager, 1992).

Antiviral Activity : Derivatives featuring the 4-chlorophenyl moiety have been synthesized and showed promising results in antiviral applications, particularly against tobacco mosaic virus (Chen et al., 2010).

Molecular Structures and Photophysical Properties : Studies on molecular structures and photophysical properties of acrylonitrile derivatives, which are related to the compound , provide insights into their electronic properties and potential applications in materials science (Percino et al., 2016).

Corrosion Inhibition : Compounds containing the 4-chlorophenylsulfonyl moiety have been explored as corrosion inhibitors, particularly for steel in hydrochloric acid, which is useful in industrial applications (Gupta et al., 2017).

Propriétés

IUPAC Name |

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-15(11-18)22(20,21)14-9-7-13(17)8-10-14/h1,7-10,12,19H,5-6H2,2-3H3/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOQKNMMMATAGP-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)

![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)

![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)